
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of phenylalanine, characterized by the presence of two hydroxyl groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-dihydroxybenzaldehyde.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.
Amino Acid Formation: The intermediate is then converted into the desired amino acid through amination reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted amino acids and derivatives.
科学的研究の応用
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as tyrosinase, affecting melanin synthesis.
Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Signal Transduction: It may influence various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3-(2,4-Dihydroxyphenyl)propionic acid: A related compound with similar structural features but lacking the amino group.
2,4-Dihydroxyhydrocinnamic acid: Another derivative with hydroxyl groups on the phenyl ring.
3,4-Dihydroxyphenylalanine (DOPA): A well-known amino acid with similar hydroxylation patterns.
Uniqueness
(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C9H12ClNO4 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12;/h1-2,4,7,11-12H,3,10H2,(H,13,14);1H/t7-;/m0./s1 |
InChIキー |
XKOXYTNPMIZVHS-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=CC(=C(C=C1O)O)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


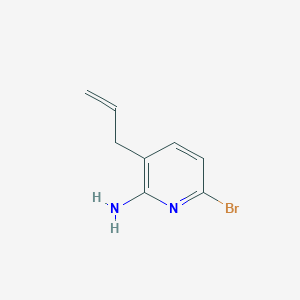
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
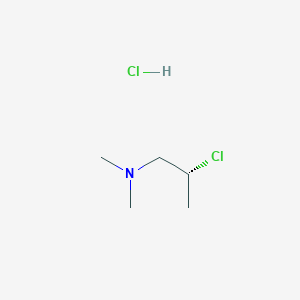
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
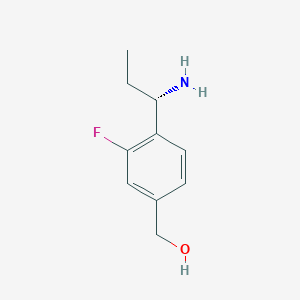
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
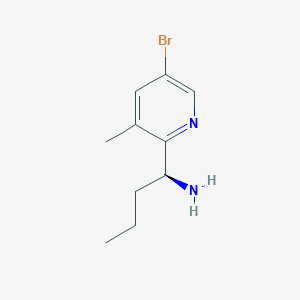


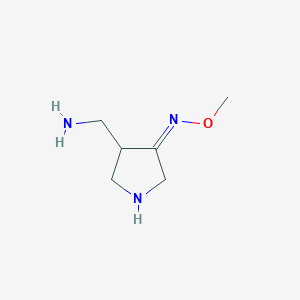
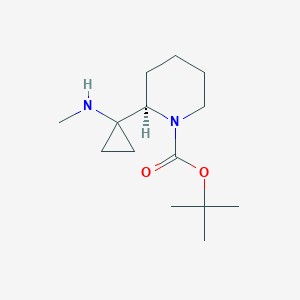
![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)

![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)
